3-Methoxytangeretin

Vue d'ensemble

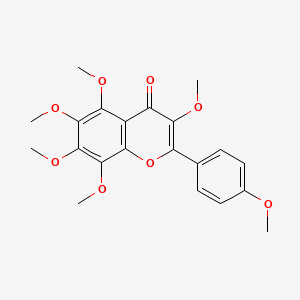

Description

3-Methoxytangeretin is a polymethoxyflavone, a type of flavonoid predominantly found in citrus peels. It is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound’s chemical structure is characterized by multiple methoxy groups attached to a flavone backbone, which contributes to its unique properties and biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxytangeretin typically involves the methylation of tangeretin, another polymethoxyflavone. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups on the tangeretin molecule.

Industrial Production Methods: Industrial production of this compound involves the extraction of tangeretin from citrus peels followed by chemical methylation. The extraction process uses solvents like ethanol or methanol to isolate tangeretin, which is then subjected to methylation under controlled conditions to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methoxytangeretin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties .

Applications De Recherche Scientifique

3-Methoxytangeretin is a methoxylated flavonoid derived from citrus fruits, particularly tangerines. This compound has garnered attention for its potential applications in various fields, including pharmacology, nutrition, and agriculture. Below is a detailed exploration of the scientific research applications of this compound, supported by case studies and comprehensive data tables.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress linked to various diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from damage.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress and inflammation, indicating its potential role in neurodegenerative diseases such as Alzheimer's.

Anticancer Activity

This compound has demonstrated anticancer properties in various cancer cell lines. It induces apoptosis and inhibits cell proliferation in breast, prostate, and colon cancer cells. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study: Cancer Cell Lines

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers. The compound was effective at concentrations as low as 10 µM over a 48-hour treatment period.

| Cell Line | Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|---|

| MCF-7 | 10 | 70 | Increased |

| MCF-7 | 20 | 50 | Significant Increase |

Dietary Supplement Potential

Given its antioxidant and anti-inflammatory properties, this compound is being explored as a dietary supplement. Its presence in citrus fruits makes it an attractive candidate for enhancing health benefits associated with fruit consumption.

Metabolic Health

Preliminary research suggests that this compound may improve metabolic health by enhancing insulin sensitivity and reducing lipid accumulation in adipose tissues. This could have implications for managing obesity and type 2 diabetes.

Pest Resistance

Research indicates that compounds like this compound can enhance pest resistance in plants. Its application may lead to reduced reliance on synthetic pesticides, promoting sustainable agricultural practices.

Plant Growth Promotion

Studies have shown that flavonoids can act as growth promoters in plants. The application of this compound has been linked to improved growth rates and biomass accumulation in certain crops.

Mécanisme D'action

The mechanism of action of 3-Methoxytangeretin involves multiple molecular targets and pathways:

Antioxidant Activity: It enhances the expression of antioxidant enzymes like heme oxygenase-1 and activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and matrix metalloproteinases by suppressing the nuclear factor-kappa B (NF-κB) pathway.

Anticancer Activity: It targets cancer stem cells by inhibiting the signal transducer and activator of transcription 3 (Stat3) signaling pathway, leading to reduced cell proliferation and increased apoptosis.

Comparaison Avec Des Composés Similaires

- Tangeretin

- Nobiletin

- Sinensetin

- 6-Demethoxytangeretin

Activité Biologique

3-Methoxytangeretin is a polymethoxylated flavonoid derived from citrus fruits, particularly tangerines. It has garnered attention for its diverse biological activities, which include anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is structurally characterized as a methoxylated derivative of tangeretin, which itself is known for its potent biological effects. The presence of methoxy groups enhances its lipophilicity, potentially increasing its bioavailability and therapeutic efficacy.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Summary of Antioxidant Activity Studies

| Study | Model | Findings |

|---|---|---|

| Hung et al. (2024) | In vitro | Demonstrated inhibition of ROS production in microglial cells. |

| J-Stage (2023) | Rat model | Reduced oxidative stress markers in liver tissues after supplementation. |

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This modulation is beneficial in conditions like arthritis and neuroinflammation.

Case Study: Neuroinflammation in Alzheimer's Disease

A study explored the effects of this compound on neuroinflammatory markers in Alzheimer's disease models. The results showed that treatment significantly reduced the levels of TNF-α and IL-6, suggesting its potential as an adjunct therapy for neurodegenerative diseases .

3. Neuroprotective Properties

The neuroprotective effects of this compound are attributed to its ability to inhibit apoptosis in neuronal cells and promote cognitive function. It has been shown to protect against oxidative damage in neuronal cell lines.

Table 2: Neuroprotective Mechanisms

| Mechanism | Description |

|---|---|

| Inhibition of Apoptosis | Reduces caspase-3 activity in neuronal cells. |

| Modulation of Signaling Pathways | Activates Nrf2 pathway, enhancing cellular defense mechanisms against oxidative stress. |

4. Anticancer Activity

This compound has demonstrated potential as an anticancer agent through various mechanisms including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and modulation of signaling pathways related to cancer progression.

Research Findings:

- A study reported that this compound inhibited glioblastoma cell proliferation by arresting the cell cycle at the G2/M phase .

- Another investigation highlighted its ability to suppress lipid accumulation in HepG2 cells, indicating potential benefits in hepatocellular carcinoma .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound shows favorable absorption characteristics with significant bioavailability. Studies have indicated that after oral administration, peak plasma concentrations are achieved within several hours, with a half-life that supports sustained therapeutic effects .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| C_max (μg/mL) | 0.87 ± 0.33 |

| T_max (min) | 340 ± 48.99 |

| Bioavailability (%) | 27.11 |

Propriétés

IUPAC Name |

3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-23-12-9-7-11(8-10-12)15-18(25-3)14(22)13-16(24-2)19(26-4)21(28-6)20(27-5)17(13)29-15/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIOZWXPDBWYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34170-18-8 | |

| Record name | 3-Methoxytangeretin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034170188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXYTANGERETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNF1407A4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.